![molecular formula C25H23N3O3 B2551418 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 899782-24-2](/img/no-structure.png)

2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

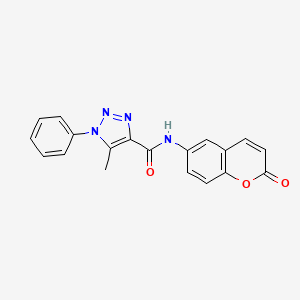

Compounds with a quinazolinone structure are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a 4-methylphenyl group could potentially influence these properties.

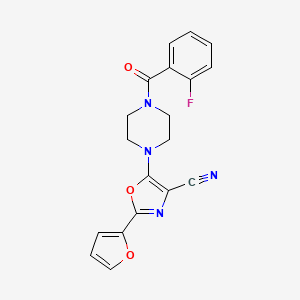

Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two carbonyl groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions with nucleophiles due to the presence of carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carbonyl groups and the aromatic ring in this compound could influence its solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen

- The compound’s 4,5-disubstituted-3-mercaptotriazolic nucleus is associated with antibacterial properties. Researchers have explored its effectiveness against Gram-positive and Gram-negative bacterial strains .

- Reference :

- Investigations have highlighted the antifungal activity of this compound. It may serve as a potential agent against fungal infections .

- Reference :

- The compound has been evaluated for its anti-HIV properties. Understanding its mechanism of action could contribute to antiviral drug development .

- Reference :

- Researchers have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways and hold promise for managing inflammatory conditions .

- Reference :

- In vitro studies have assessed the cytotoxicity of this compound against various cell lines. Its potential as an anticancer agent warrants further exploration .

- Reference :

- The 4,5-disubstituted-3-mercaptotriazolic nucleus is considered crucial for designing bioactive molecules. Researchers use it as a scaffold to create compounds with diverse biological activities .

- Reference :

Antibacterial Activity

Antifungal Potential

Anti-HIV Research

Anti-Inflammatory Studies

Cytotoxicity Investigations

Design of Bioactive Compounds

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide' involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form 4-methylquinazoline-2-carboxylic acid. This is then reacted with acetic anhydride to form 2-acetyl-4-methylquinazoline. The resulting compound is then reacted with 2-phenylethylamine to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "4-methylbenzaldehyde", "anthranilic acid", "acetic anhydride", "2-phenylethylamine" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde with anthranilic acid in the presence of a catalyst to form 4-methylquinazoline-2-carboxylic acid", "Reaction of 4-methylquinazoline-2-carboxylic acid with acetic anhydride in the presence of a catalyst to form 2-acetyl-4-methylquinazoline", "Reaction of 2-acetyl-4-methylquinazoline with 2-phenylethylamine in the presence of a catalyst to form 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide" ] } | |

CAS-Nummer |

899782-24-2 |

Molekularformel |

C25H23N3O3 |

Molekulargewicht |

413.477 |

IUPAC-Name |

2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |

InChI-Schlüssel |

AJDKYBDPDFXFRB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)

![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)